Androstane-3,17-dione, (5alpha)-

aromatase inhibition breast cancer estrogen biosynthesis

5α-Androstane-3,17-dione is the obligate 5α-reduced metabolite of androstenedione and the most potent endogenous aromatase (CYP19A1) competitive inhibitor (~70% inhibition at 100 nM). Its saturated A-ring (5α-H) ensures negligible androgen receptor binding, making it the preferred reference inhibitor for ER⁺/AR⁺ breast cancer models (MCF-7, ZR-75-1) where endogenous 5α-reductase activity may confound results. It is the indispensable intermediate in the SRD5A1-dependent backdoor DHT biosynthesis pathway—essential for castration-resistant prostate cancer (CRPC) and finasteride/dutasteride resistance research. The 5α-epimer is stereospecifically required for ion mobility spectrometry CCS library construction; procurement of the 5β-epimer or androstenedione as substitutes will result in misannotation of steroid metabolites. Supplied ≥98% purity.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B1220531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostane-3,17-dione, (5alpha)-
Synonyms3,17-dioxy-5 alpha-androstane
5 alpha-androstane-3,17-dione
5 alpha-androstanedione
5 beta-androstane-3,17-dione
androstane-3,17-dione
androstane-3,17-dione, (2-3(H)-labeled, (2alpha,5beta))-isomer
androstane-3,17-dione, (2-3(H)-labeled, (2beta,5beta))-isomer
androstane-3,17-dione, (4-(3)H-labeled, (4alpha,5beta))-isomer
androstane-3,17-dione, (4-(3)H-labeled, (4beta,5beta))-isomer
androstane-3,17-dione, (5alpha)-isomer
androstane-3,17-dione, (5beta)-isome
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3
InChIKeyRAJWOBJTTGJROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5α-Androstane-3,17-dione (5α-Androstanedione): Chemical Identity, Endogenous Role, and Procurement-Relevant Properties


5α-Androstane-3,17-dione (CAS 846-46-8, C₁₉H₂₈O₂, MW 288.43 g/mol), also termed 5α-androstanedione or 5α-A, is an endogenous C19 androstane steroid and a direct 5α-reduced metabolite of 4-androstene-3,17-dione (androstenedione). [1] It occupies a critical node in androgen metabolism: formed irreversibly from androstenedione by steroid 5α-reductase (SRD5A1/2) and reversibly interconverted with 5α-dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase (AKR1C3). [2] Unlike its unsaturated precursor androstenedione, 5α-A lacks the C4=C5 double bond, conferring a saturated A-ring that fundamentally alters enzyme recognition, receptor binding, and downstream metabolic routing. [3] As a circulating hormone (male plasma ~164 pg/mL; female follicular ~35–145 pg/mL), it serves as a substrate reservoir for peripheral DHT synthesis and a potent competitive inhibitor of aromatase (CYP19A1). [4]

Why 5α-Androstane-3,17-dione Cannot Be Replaced by Androstenedione, 5β-Androstanedione, or DHT in Research and Industrial Applications


The saturated A-ring configuration (5α-hydrogen) of 5α-androstane-3,17-dione produces a unique pharmacological and biochemical profile that is not replicated by its closest structural analogs. Androstenedione (4-androstene-3,17-dione) retains the C4=C5 double bond and is a substrate for aromatase rather than an inhibitor; it also binds the androgen receptor with different affinity and follows distinct metabolic routing. [1] The 5β-epimer (5β-androstane-3,17-dione, etiocholanedione) is biologically inert in key functional assays where the 5α-isomer is active, demonstrating that C5 stereochemistry is a binary selectivity determinant. [2] DHT (5α-androstane-17β-ol-3-one) is a potent androgen receptor agonist, whereas 5α-A exhibits negligible AR binding, meaning that substituting one for the other conflates entirely different mechanisms of action. [3] These stereochemical and oxidation-state distinctions translate directly into non-interchangeable performance in enzymatic assays, cell-based models, and analytical reference standards.

Quantitative Differentiation of 5α-Androstane-3,17-dione from Structural Analogs: Head-to-Head Evidence for Procurement Decisions


Aromatase (CYP19A1) Inhibition: 5α-A-dione vs. Androstenedione and DHT in Human Breast Carcinoma Cells

In a direct head-to-head comparison using human breast carcinoma cells in culture, 5α-androstane-3,17-dione (5α-A-dione) produced greater inhibition of aromatase activity than androstenedione (AND) or dihydrotestosterone (DHT) at every concentration tested. [1] At 10⁻⁷ M, inhibition was approximately 70% for 5α-A-dione versus 45% for AND; at 10⁻⁶ M, all three compounds exceeded 90% inhibition, with 5α-A-dione maintaining a small but consistent margin. [1] In a clinically relevant context, 5α-A concentrations found in polycystic ovary (PCO) follicular fluid (177.9 ± 21.5 ng/mL) were sufficient to inhibit aromatase by >90%, compared to significantly lower levels in normal dominant follicles. [2]

aromatase inhibition breast cancer estrogen biosynthesis

Androgen Receptor Binding: Negligible Affinity of 5α-Androstanedione vs. DHT

Competitive binding assays in human endometrial fibroblasts demonstrate that 5α-androstanedione exhibits negligible affinity for the androgen receptor (AR). Whereas dihydrotestosterone (DHT) binds AR with a Kd of 3.3 × 10⁻¹⁰ M, 5α-androstanedione, along with androsterone, cortisol, androstenedione, and estrone, failed to displace [³H]-DHT even at a 200-fold molar excess. [1] This places 5α-androstanedione in a distinct functional category: it is not an AR ligand despite being a proximate precursor to the potent AR agonist DHT through AKR1C3-mediated 17β-reduction. [2]

androgen receptor receptor binding steroid selectivity

Stereospecific Immunosuppressive Activity: 5α- vs. 5β-Androstane-3,17-dione

In a classical local graft-versus-host (GvH) assay using mouse and rat spleen cells, pretreatment of cell donors with 5α-androstane-3,17-dione produced a statistically significant reduction in popliteal lymph node enlargement (P < 0.001). [1] Critically, the 5β-epimer (5β-androstane-3,17-dione) and testosterone — compounds absent from rodent placenta — produced no effect whatsoever on normal GvH reactivity under identical conditions. [1] This binary stereochemical dependence (active 5α, inactive 5β) demonstrates that the C5 hydrogen configuration is a pharmacophore determinant for this immunomodulatory activity.

immunosuppression graft-versus-host placental steroid

Preferential Substrate for Steroid 5α-Reductase Type 1 (SRD5A1) Over Type 2

Structural and biochemical characterization of human steroid 5α-reductase isozymes reveals a clear substrate preference: SRD5A1 preferentially reduces 4-androstene-3,17-dione (androstenedione) to generate 5α-androstane-3,17-dione, whereas SRD5A2 preferentially reduces testosterone to produce DHT. [1] In LAPC-4 prostate cancer cells, 5α-reductase was identified as the predominant enzyme metabolizing 4-androstene-3,17-dione, yielding 5α-androstane-3,17-dione rather than testosterone as the major product, confirming that 5α-reduction occurs before 17β-reduction in this disease-relevant cellular context. [2] This isozyme specificity means that 5α-androstane-3,17-dione production is differentially regulated in tissues expressing SRD5A1 vs. SRD5A2, with implications for tissue-selective androgen biosynthesis.

5α-reductase SRD5A1 prostate cancer enzyme kinetics

Enzymatic Oxidation Efficiency: 15-Fold Higher Catalytic Efficiency for 5α-Configured Substrate

Using the engineered E120H mutant of human steroid 5β-reductase (AKR1D1), which acquired 3β-hydroxysteroid dehydrogenase activity, the oxidation of epiandrosterone (3β-hydroxy-5α-androstane-17-one) to 5α-androstane-3,17-dione proceeded with a catalytic efficiency (kcat/Km) of 1.3 × 10⁵ M⁻¹ s⁻¹. [1] This was at least 15-fold higher than the catalytic efficiency observed for any other tested hydroxysteroid, regardless of A/B ring junction configuration or position of catalysis (3-, 17-, or 20-position). [1] In the reverse (reductive) direction, the same mutant reduced 5α-DHT to 5α-androstane-3β,17β-diol with kcat/Km of 2.1 × 10⁵ M⁻¹ s⁻¹, 10-fold higher than for 5β-DHT. [1] These data demonstrate that enzymes interacting with 5α-androstane-3,17-dione and its congeners exhibit a strong kinetic preference for the 5α-configuration.

enzyme kinetics catalytic efficiency hydroxysteroid oxidation AKR enzymes

Ion Mobility Separation: CCS-Based Differentiation of 5α- from 5β-Androstane-3,17-dione

The isomeric steroid pair 5α-androstane-3,17-dione and 5β-androstane-3,17-dione, which are indistinguishable by conventional LC-MS/MS due to identical molecular formula (C₁₉H₂₈O₂) and nearly identical fragmentation patterns, have been successfully separated based on their collision cross section (CCS) differences using trapped ion mobility spectrometry (TIMS). [1] Addition of CCS values to analytical databases increases selectivity and improves confidence in steroid identification, a critical consideration for anti-doping analysis, clinical steroidomics, and forensic toxicology where misidentification of the 5α vs. 5β epimer could lead to erroneous biological interpretation. [1]

analytical chemistry ion mobility collision cross section steroidomics

Research and Industrial Applications Where 5α-Androstane-3,17-dione Provides Verified Differentiation


Aromatase Inhibition Screening in Breast Cancer Drug Discovery

5α-Androstane-3,17-dione serves as the most potent endogenous 5α-reduced competitive inhibitor of aromatase (CYP19A1), exhibiting ~70% inhibition at 100 nM vs. ~45% for androstenedione. [1] This makes it the preferred positive control or reference inhibitor for screening campaigns targeting aromatase, particularly in breast cancer cell lines (MCF-7, ZR-75-1, MDA-MB-231) where endogenous 5α-reductase activity may confound results when using androstenedione as the sole substrate. [1] Its negligible androgen receptor binding (no displacement of [³H]-DHT at 200-fold excess) ensures that observed anti-proliferative effects in ER⁺/AR⁺ breast cancer models are attributable to aromatase inhibition rather than AR antagonism. [2]

Prostate Cancer Androgen Metabolism Studies: Backdoor DHT Pathway Analysis

5α-Androstane-3,17-dione is the obligate intermediate in the 'backdoor' or alternative pathway of DHT biosynthesis, where androstenedione is first 5α-reduced by SRD5A1 (not SRD5A2) and then 17β-reduced to DHT by AKR1C3, completely bypassing testosterone. [3] Researchers investigating finasteride/dutasteride resistance mechanisms or castration-resistant prostate cancer (CRPC) must use authentic 5α-A to trace this pathway, as the conventional testosterone→DHT axis does not capture the SRD5A1-dependent metabolic route. [3] Studies in LAPC-4 and LNCaP prostate cancer cells have confirmed that 5α-androstane-3,17-dione is the dominant 5α-reduced metabolite when 4-androstenedione is supplied, not testosterone. [4]

Immunomodulation Research: Placental Steroid GvH Assays

The stereospecific immunosuppressive activity of 5α-androstane-3,17-dione — demonstrated in classical graft-versus-host assays where only the 5α-epimer (not 5β-androstane-3,17-dione or testosterone) significantly reduced lymph node enlargement (P < 0.001) — positions it as a unique tool compound for studying placental immunomodulation. [5] The absolute requirement for the 5α-configuration makes this compound irreplaceable for investigators examining the role of placental 5α-reduced steroids in maternal-fetal immune tolerance, as no commercially available analog replicates this stereospecific activity.

Analytical Reference Standard for Steroidomics and Anti-Doping Laboratories

The collision cross section (CCS)-based separation of 5α-androstane-3,17-dione from its 5β-epimer using ion mobility spectrometry necessitates the use of authentic 5α-androstane-3,17-dione as a certified reference standard. [6] Anti-doping laboratories accredited by WADA, clinical steroidomics facilities, and forensic toxicology units performing LC-IMS-MS steroid profiling must procure the correct epimer to build accurate CCS spectral libraries; procurement of the 5β-isomer or androstenedione as a substitute will result in misannotation of steroid metabolites in urine, plasma, or tissue samples. [6]

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